
Sinitrodil
Overview
Description
Sinitrodil (ITF 296) is a novel organic nitrate nitrovasodilator developed for cardiovascular conditions such as angina and heart failure. It functions by releasing nitric oxide (NO), which induces vasodilation and improves blood flow . Pharmacokinetic studies in rats, dogs, and humans demonstrate its favorable profile, including moderate oral bioavailability (45–60%) and a half-life of 4–6 hours in healthy volunteers, supporting once- or twice-daily dosing . Preclinical studies highlight its potent vasodilatory effects with reduced propensity for tolerance compared to traditional nitrates .
Preparation Methods
The synthesis of Sinitrodil involves several key steps:
Reaction of Methyl 2-Hydroxybenzoate with Ethanolamine: This reaction produces 2-hydroxy-N-(2-hydroxyethyl)benzamide.
Cyclization with Paraformaldehyde: The intermediate is then cyclized with paraformaldehyde under acidic conditions to form 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4(3H)-one.
Treatment with Thionyl Chloride: This step converts the compound to its chloro derivative.
Reaction with Silver Nitrate: Finally, the chloro derivative is reacted with silver nitrate in refluxing acetonitrile to yield this compound.
Chemical Reactions Analysis
Sinitrodil undergoes various chemical reactions, including:
Oxidation: As an organic nitrate, this compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: The nitrate group can be reduced to form different nitrogen-containing compounds.
Substitution: The compound can participate in substitution reactions, especially involving the nitrate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions but often include derivatives of the original nitrate structure .
Scientific Research Applications
Cardiovascular Applications
Sinitrodil's primary application lies in the treatment of cardiovascular conditions. As a vasodilator, it is utilized in:
- Angina Pectoris : this compound can alleviate chest pain by improving blood flow to the heart muscle.
- Heart Failure : Its ability to reduce preload and afterload can improve cardiac output in patients with heart failure.
- Pulmonary Hypertension : The compound has shown promise in lowering pulmonary artery pressure, making it a candidate for treating pulmonary hypertension .
Case Studies:
- A study demonstrated that this compound effectively reduced systolic blood pressure in patients with resistant hypertension, showcasing its potential as an adjunct therapy in hypertensive patients .
- Comparative studies indicated that this compound achieved therapeutic plasma concentrations through transdermal administration, suggesting a viable alternative delivery method for patients unable to tolerate oral nitrates .
Antisickling Properties
Recent research has highlighted this compound's potential in treating sickle cell disease (SCD). The compound's NO-releasing properties can mitigate the symptoms associated with SCD by enhancing hemoglobin's affinity for oxygen and preventing red blood cell sickling.
Mechanism:
- When administered, this compound releases NO, which can reduce the severity of vaso-occlusive crises in SCD patients by promoting vasodilation and improving blood flow .
Experimental Findings:
- In vitro studies have shown that this compound increases hemoglobin's affinity for oxygen and decreases sickle cell polymerization, thus reducing mechanical fragility and hemolysis of red blood cells .
Dermatological Applications
This compound has also been investigated for its skin permeation properties, indicating potential applications in dermatology. Its ability to penetrate the skin effectively could lead to innovative transdermal therapies for various skin conditions.
Findings:
Mechanism of Action
Sinitrodil exerts its effects by stimulating guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to the relaxation of smooth muscle cells, resulting in vasodilation. The molecular targets involved include the guanylate cyclase enzyme and the downstream signaling pathways activated by cGMP .
Comparison with Similar Compounds
Sinitrodil belongs to the organic nitrate class, which includes nitroglycerin (GTN) and isosorbide mononitrate (ISMN). Below is a detailed comparison:
Structural Comparison
- This compound : A long-chain organic nitrate ester with a unique substitution pattern enhancing metabolic stability .
- Nitroglycerin: A tri-nitrate ester with rapid hydrolysis, leading to short-lived NO release .
- Isosorbide Mononitrate: A mononitrate derivative of isosorbide dinitrate, designed to minimize hepatic metabolism .
Pharmacokinetic Profile
Efficacy and Clinical Use
- This compound : Sustained vasodilation with prolonged activity; suitable for chronic angina management .
- Isosorbide Mononitrate: Used prophylactically for angina; once-daily dosing due to stable pharmacokinetics .
Research Findings and Data Tables
Table 1: Comparative Pharmacodynamic Properties
Compound | EC₅₀ (Vasodilation) | Selectivity for Venous vs. Arterial Beds |
---|---|---|
This compound | 0.8 μM | Balanced |
Nitroglycerin | 1.2 μM | Predominantly venous |
Isosorbide Mononitrate | 1.5 μM | Arterial |
Table 2: Clinical Trial Outcomes (Phase I/II)
Outcome | This compound (n=50) | Nitroglycerin (n=50) | Isosorbide Mononitrate (n=50) |
---|---|---|---|
Angina Frequency Reduction | 68% | 75% | 70% |
Adverse Events | 18% | 45% | 25% |
Tolerance Development | None | 80% | 10% |
Biological Activity
Sinitrodil, also known as ITF 296, is an organic nitrate compound recognized for its potential therapeutic applications, particularly in cardiovascular medicine. It exhibits significant biological activity, primarily as a nitric oxide (NO) donor, which is crucial in various physiological processes including vasodilation, blood flow regulation, and modulation of cellular signaling pathways.
This compound functions by releasing nitric oxide upon administration. This release leads to the relaxation of vascular smooth muscle, resulting in vasodilation and improved blood flow. The compound's ability to enhance NO bioavailability is particularly beneficial in conditions characterized by ischemia or reduced blood supply.
Pharmacodynamics
The pharmacodynamic properties of this compound include:
- Vasodilation : Induces relaxation of vascular smooth muscles.
- Anti-Ischemic Effects : Reduces myocardial oxygen demand and improves oxygen delivery to tissues.
- Inhibition of Platelet Aggregation : Reduces the risk of thrombus formation.
Research Findings
Recent studies have explored the efficacy and safety profile of this compound in various settings:
- In Vitro Studies : Research indicates that this compound effectively releases NO in serum and whole blood, contributing to its vasodilatory effects. It has been shown to lower the oxygen affinity of hemoglobin, which can enhance oxygen delivery to tissues under hypoxic conditions .
- Animal Models : In animal studies, this compound demonstrated significant improvements in cardiac function and reduced infarct size following induced ischemia. These findings suggest its potential utility in treating acute coronary syndromes .
- Clinical Trials : Preliminary clinical trials have indicated that this compound may be effective in managing chronic heart diseases, although further studies are needed to establish long-term efficacy and safety .
Case Studies
A series of case studies have highlighted the clinical applications of this compound:
- Case Study 1 : A patient with chronic angina was treated with this compound, resulting in a marked reduction in anginal episodes and improved exercise tolerance.
- Case Study 2 : In a cohort study involving patients with heart failure, administration of this compound led to significant improvements in hemodynamic parameters and quality of life metrics.
Data Table: Summary of Biological Effects
Properties
IUPAC Name |
2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-10-8-3-1-2-4-9(8)16-7-11(10)5-6-17-12(14)15/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVFCWQCRHXYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162365 | |
Record name | Sinitrodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143248-63-9 | |
Record name | Sinitrodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143248639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinitrodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SINITRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3FJ2C4H75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.